molecular formula C30H30ClN3O2 B5200660 8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide

8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide

Cat. No. B5200660
M. Wt: 500.0 g/mol
InChI Key: BXYGQTOCUKSELQ-KGGMANCPSA-N
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Description

8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic molecule that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide has a low toxicity profile and does not cause significant damage to normal cells. It has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide in lab experiments is its potential as an anti-cancer agent. It has also been shown to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective anti-cancer drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide involves the reaction of 8-chloro-2-phenylquinoline-4-carbaldehyde with 4-propoxybenzaldehyde and 1-pentylhydrazine in the presence of a catalyst. The resulting product is a yellow solid that is purified by recrystallization.

Scientific Research Applications

8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

8-chloro-2-phenyl-N-[(Z)-1-(4-propoxyphenyl)pentylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O2/c1-3-5-14-27(22-15-17-23(18-16-22)36-19-4-2)33-34-30(35)25-20-28(21-10-7-6-8-11-21)32-29-24(25)12-9-13-26(29)31/h6-13,15-18,20H,3-5,14,19H2,1-2H3,(H,34,35)/b33-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYGQTOCUKSELQ-KGGMANCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3)C4=CC=C(C=C4)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N/NC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3)/C4=CC=C(C=C4)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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